3,4-Dimethyl-3h-imidazo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3,4-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-8-7(3-4-9-6)10-5-11(8)2/h3-5H,1-2H3 |
InChI Key |
GEUXVNZAOGFVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C=N2)C |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthetic Routes
One common laboratory synthesis involves the cyclization of pyridine-3,4-diamine derivatives with formamide reagents under dehydrating conditions. Specifically, the reaction of pyridine-3,4-diamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) facilitates ring closure to form the imidazo[4,5-c]pyridine scaffold with methyl substituents at the 3 and 4 positions. HMDS acts as a silylating agent promoting the formation of the imidazole ring by activating the amine and formamide functionalities under mild heating conditions. This method typically yields the target compound with moderate to good efficiency and is adaptable for small-scale synthesis in research laboratories.
Industrial Scale Production
Industrial-scale synthesis adapts the laboratory methods but optimizes reaction parameters such as temperature, solvent choice, and reagent concentrations to maximize yield and throughput. Continuous flow reactors are often employed to improve heat and mass transfer, allowing for better control over reaction kinetics and product purity. The reaction conditions typically involve:
- Use of pyridine-3,4-diamine as the starting material
- DMF as the solvent and methyl source
- HMDS or similar reagents to promote cyclization
- Reaction temperatures ranging from 80°C to 180°C
- Reaction times from 6 to 12 hours
These optimized conditions yield the compound in 66.3% to 81.2% yield, suitable for commercial production.
Detailed Synthetic Routes and Reaction Conditions
| Method No. | Starting Materials | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyridine-3,4-diamine + N,N-dimethylformamide | HMDS, heating | 80 - 120 | 5 - 12 | 60 - 80 | HMDS promotes imidazole ring closure |
| 2 | 2,3-Diamino-4-cyanopyridine + aldehyde | Sodium metabisulfite, DMF | 80 - 180 | 6 - 12 | 66.3 - 81.2 | Cyclization to 3H-imidazo[4,5-B]pyridine derivatives |
| 3 | 2-Amino-3-nitro-4-cyanopyridine | Pd/C catalyst, H2, methanol (reduction) | 20 - 60 | 2 - 12 | 99.2 | Reduction to diamino intermediate |
| 4 | Pyridine-3,4-diamine + aldehydes | FeCl3 or aerial oxidation, heating | 80 | 10 | High | Alternative oxidative cyclization |
Table 1: Summary of key synthetic methods for 3,4-Dimethyl-3H-imidazo[4,5-c]pyridine and related derivatives
Mechanistic Insights
The general mechanism involves initial formation of a Schiff base or imine intermediate between the diamine and an aldehyde or formamide derivative. Subsequent cyclization occurs via nucleophilic attack of the amine nitrogen on the activated carbonyl carbon, promoted by dehydrating agents such as HMDS or oxidative catalysts like FeCl3. The methyl substituents at positions 3 and 4 originate from the methyl groups in the formamide reagent or aldehyde precursors.
In industrial methods, sodium metabisulfite is used as a reducing agent to facilitate ring closure and suppress side reactions. The reduction of nitro-substituted pyridines to diamino intermediates is efficiently carried out using Pd/C catalysis under hydrogen atmosphere, providing high yields of the key diamino precursors.
Experimental Data and Research Findings
Reaction Yields and Purity
- Yields in laboratory syntheses typically range from 60% to 80% depending on the precise conditions and scale.
- Industrial processes achieve yields up to 81.2% with high purity suitable for pharmaceutical or material science applications.
- Reduction of nitro-pyridine intermediates to diamino derivatives achieves yields as high as 99.2% under optimized conditions.
Spectroscopic Characterization
- The synthesized compounds are characterized by ^1H NMR and ^13C NMR spectroscopy, confirming the presence of methyl groups at the 3 and 4 positions and the fused heterocyclic structure.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Thin-layer chromatography (TLC) is used to monitor reaction progress during synthesis.
Summary Table of Key Preparation Methods
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Reduction of nitro-pyridine | Pd/C, H2, MeOH | 20-60°C | 2-12 h | 99.2 | High-yield diamino intermediate |
| Cyclization with aldehyde | Sodium metabisulfite, DMF | 80-180°C | 6-12 h | 66.3-81.2 | Formation of imidazo ring |
| Cyclization with HMDS | HMDS, DMF | 80-120°C | 5-12 h | 60-80 | Common lab-scale method |
| Oxidative cyclization | FeCl3 or aerial oxidation | 80°C | ~10 h | High | Alternative method |
Concluding Remarks
The preparation of this compound is well-established through multiple synthetic pathways involving the cyclization of pyridine-3,4-diamine derivatives with formamide or aldehyde reagents under dehydrating or oxidative conditions. Industrial methods optimize these protocols for scale, yield, and purity using continuous flow reactors and catalytic hydrogenation for intermediate formation. The compound’s preparation is supported by comprehensive spectroscopic characterization and reaction monitoring techniques, ensuring reproducibility and quality for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-3h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3,4-Dimethyl-3h-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Isomers: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine
The positional isomerism of nitrogen atoms critically influences properties:
Example : In kinase inhibitors, replacing the imidazo[4,5-c]pyridine core with imidazo[4,5-b]pyridine improved TYK2 selectivity due to better hydrophobic interactions in the ATP-binding pocket .
Functionalized Derivatives
Angiotensin II Receptor Antagonists
4,5-Dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives (sartans) are nonpeptide antagonists used in hypertension. Key SAR findings include:
- Substituent Tolerance : Benzyl groups at position 5 are tolerated (IC50 ~100 µM), but tert-butyl groups abolish activity .
- Comparison with Losartan : Sartans with imidazo[4,5-c]pyridine cores exhibit similar efficacy but distinct metabolic profiles .
Antiviral Agents
Imidazo[4,5-c]pyridines show potent anti-HCV activity:
Core-Modified Analogs
Quinoline-Fused Derivatives
I-BET151, a 1H-imidazo[4,5-c]quinoline-2(3H)-one derivative, inhibits BET proteins by mimicking acetylated lysine. Key features:
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
